molecular formula C21H24ClN3O B2509435 2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone CAS No. 240127-55-3

2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No.: B2509435
CAS No.: 240127-55-3
M. Wt: 369.89
InChI Key: UHEJJZNLPMHGJA-UHFFFAOYSA-N
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Description

2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24ClN3O and its molecular weight is 369.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has shown promise in the field of anticancer research. Specifically, derivatives bearing the piperazine amide moiety have been synthesized and investigated for their potential anticancer activities against breast cancer cells. These compounds, including those with 3-chlorophenyl and 4-chlorophenyl substitutions, have demonstrated promising antiproliferative effects, comparing favorably with established anticancer drugs like cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Furthermore, azole-containing piperazine derivatives have shown significant antibacterial, antifungal, and cytotoxic activities, offering broad-spectrum antimicrobial efficacy and notable effectiveness against the PC-3 cell line (Gan, Fang, & Zhou, 2010).

Antimicrobial Activity

The compound and its derivatives have also been explored for their antimicrobial properties. A study on azole-containing piperazine derivatives highlighted their moderate to significant in vitro antibacterial and antifungal activities, with some compounds exhibiting activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). Moreover, new chalcones containing the piperazine moiety have been synthesized, showing potential activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans, further demonstrating the versatility of this compound in antimicrobial research (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Pharmacological Evaluation

In pharmacological evaluations, derivatives of the compound have been designed and synthesized for potential antipsychotic activity. The pharmacological evaluation included quantitative structure-activity relationship (QSAR) and descriptor-based similarity studies, showing considerable anti-dopaminergic and anti-serotonergic activity in behavioral models. Among these derivatives, specific compounds demonstrated an impressive antipsychotic profile with a lower potential for inducing catalepsy, aligning with docking studies in designing compounds for the human dopamine D2 receptor (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are found in a variety of drugs with different mechanisms of action, including antihistamines, antiparasitic drugs, and antidepressants .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-19-7-5-17(6-8-19)15-23-11-13-24(14-12-23)16-21(26)25-10-9-18-3-1-2-4-20(18)25/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEJJZNLPMHGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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